2-(Phenylthio)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and functionalization processes. For example, Xu et al. (2010) described a method for synthesizing 2-(phenylthio)phenols, which shares a similar synthesis pathway with 2-(phenylthio)benzoic acid, using copper(I)-catalyzed tandem transformations involving C-S coupling and C-H functionalization, employing dimethyl sulfoxide as the oxidant (Xu, Jie‐Ping Wan, H. Mao, & Yuanjiang Pan, 2010).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied through techniques such as X-ray diffraction. For instance, Singh et al. (2014) conducted spectral and single crystal X-ray diffraction studies on metal complexes of benzoic acid derivatives, revealing detailed insights into their molecular conformation and coordination with metal ions (Singh, D. Singh, & V. Singh, 2014).
Chemical Reactions and Properties
The chemical reactivity of 2-(phenylthio)benzoic acid is influenced by the presence of the phenylthio group, which can undergo various chemical transformations. The synthesis and characterization of related compounds, such as those described by Bauerová and Ludwig (2000), provide insights into the substituent effects on reactivity, particularly in base-catalyzed hydrolysis reactions, highlighting the impact of the phenylthio group on the compound’s chemical properties (Bauerová & M. Ludwig, 2000).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, including 2-(phenylthio)benzoic acid, can be determined through various spectroscopic methods. Aarset et al. (2006) used gas-phase electron diffraction and theoretical calculations to analyze the structures of benzoic acid and its derivatives, providing valuable information on their physical characteristics (Aarset, E. Page, & D. A. Rice, 2006).
Chemical Properties Analysis
The chemical properties of 2-(phenylthio)benzoic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, are crucial for its applications in organic synthesis and material science. Studies on the synthesis and functionalization of benzoic acid derivatives, like the one conducted by Giri and Jin-Quan Yu (2008), provide insights into the carboxylation reactions that could be applicable to 2-(phenylthio)benzoic acid, illustrating its reactivity and potential for creating novel compounds (Giri & jin-quan yu, 2008).
Scientific Research Applications
1. Antidiabetic, Antioxidant, and Anti-obesity Effects
- Summary of Application : 2-(Phenylthio)ethyl benzoate derivatives were tested for their antioxidant, anti-diabetic, and anti-obesity activities .
- Methods of Application : The study utilized standard biomedical assays to evaluate the activities of these derivatives . A molecular docking study was also used to understand the interactions between the derivatives and the α-amylase binding pocket .
- Results : The 2a compound showed potent antidiabetic activity through the inhibition of α-amylase and α-glycosidase with IC50 doses of 3.57 ± 1.08 and 10.09 ± 0.70 μg/ml, respectively . It also showed the highest antioxidant activity compared with positive controls and potential anti-lipase activity with an IC50 dose of 107.95 ± 1.88 μg/ml .
2. Antitumor, Antibacterial, and Antifungal Activities
- Summary of Application : 2-(Phenylthio)ethyl benzoate derivatives were synthesized and evaluated for their antitumor, antibacterial, and antifungal activities .
- Methods of Application : These compounds were characterized and evaluated for their cytotoxic activity in MCF-7-human carcinoma cells . They were also tested for their antibacterial activity against various bacterial strains and Candida albicans .
- Results : The compounds showed a significant decrease in the average of G2-M phase in MCF-7 cells . They also showed antimicrobial potential with MIC value average (3.125–6.25 mg/ml), compared with ampicillin (0.001–3.125 mg/ml) .
Safety And Hazards
properties
IUPAC Name |
2-phenylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBXJKQYSENQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061754 | |
Record name | Benzoic acid, 2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylthio)benzoic acid | |
CAS RN |
1527-12-4 | |
Record name | 2-(Phenylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylthio)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Phenylthio)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(phenylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenylthio)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(Phenylthio)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP7B4APK5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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